Neomycinsulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

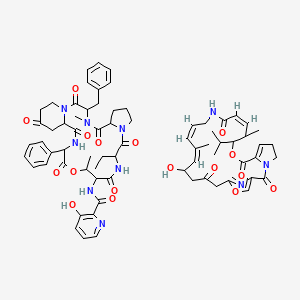

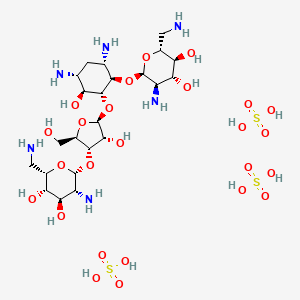

Neomycin sulfate is an aminoglycoside antibiotic obtained from the metabolic products of the actinomycete Streptomyces fradiae . It is effective against gram-positive and gram-negative bacteria . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .

Synthesis Analysis

Neomycin is naturally produced by the bacterium Streptomyces fradiae . The entire natural neo cluster was cloned from Streptomyces fradiae CGMCC 4.576 by φBT1 integrase-mediated site-specific recombination . The rational reconstruction of the neo cluster was performed by using λ-Red-mediated PCR targeting for improving neomycin production .Molecular Structure Analysis

The molecular formula of Neomycin sulfate is C23H46N6O13 . The molecular weight is 712.72 .Chemical Reactions Analysis

In acid medium, neomycin sulfate could react with trypan red to form ion-association complexes . The metal neomycin complexes can be formulated as [M (Neom)(H2O)m Cln].xH2O .Physical And Chemical Properties Analysis

Neomycin sulfate is hygroscopic . It is gradually degraded on exposure to a humid atmosphere, the decomposition being faster at higher temperatures . The solubility of Neomycin sulfate in water is 100 mg/mL .Wissenschaftliche Forschungsanwendungen

Hemmung der Phospholipase C

Neomycinsulfat wurde als Hemmer der Phospholipase C-Aktivität gefunden, indem es an Inositolphospholipide bindet. Diese Hemmung kann in der Untersuchung von Signaltransduktionswegen, in denen Phospholipase C eine Schlüsselrolle spielt, signifikant sein .

Verbesserung der antimikrobiellen Aktivität

Es wurden Forschungsarbeiten zur Entwicklung eines Kolliphor-407 P-basierten Gels durchgeführt, das this compound enthält, das in festen Lipid-Nanopartikeln (SLNs) geladen ist. Diese Formulierung zielt darauf ab, die antimikrobielle Aktivität von this compound zu verbessern, was zu verbesserten Behandlungsmöglichkeiten führen könnte .

Prophylaktisches und therapeutisches Mittel gegen respiratorische Viren

This compound hat sich als vielversprechendes prophylaktisches und therapeutisches Mittel gegen respiratorische Viren wie Influenza A und SARS-CoV-2 erwiesen. Die intranasale Verabreichung in murinen Modellen induzierte die Expression von Interferon-stimulierten Genen (ISG), die unabhängig von der Mikrobiota und der Interferonaktivierung ist .

Fermentationsprozess bei der Antibiotikasynthese

Neomycin wird durch Streptomyces fradiae durch Fermentation biosynthetisiert. This compound spielt eine Rolle in diesem Prozess, und das Verständnis seiner Funktion kann zu verbesserten Erträgen und Produktionsmethoden führen .

Breitbandantibiotikum

Als Breitbandantibiotikum wird this compound häufig zur Hemmung von gramnegativen und grampositiven Bakterien eingesetzt. Seine Wirksamkeit und Anwendungen werden durch verschiedene Forschungsmethoden ständig verbessert .

Wirkmechanismus

Target of Action

Neomycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of susceptible bacteria . These subunits play a crucial role in the protein synthesis machinery of bacteria, making them an effective target for neomycin sulfate .

Mode of Action

Neomycin sulfate exerts its bactericidal effects by binding to the 30S ribosomal subunits of susceptible bacteria . This binding disrupts the translational machinery of bacterial protein synthesis, preventing the normal initiation of bacterial translation where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation . This disruption in protein synthesis is detrimental to the survival of bacteria .

Biochemical Pathways

Neomycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it inhibits the formation of the initiation complex in the protein synthesis pathway, leading to errors in the transcription of genetic codes . This results in the production of non-functional or toxic peptides, which ultimately leads to bacterial cell death .

Pharmacokinetics

Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small fraction that is absorbed is rapidly distributed in the tissues and is excreted by the kidney . This poor absorption from the gastrointestinal tract and rapid excretion by the kidney limit the bioavailability of neomycin sulfate, making it primarily effective against infections in the gastrointestinal tract .

Result of Action

The primary result of neomycin sulfate’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, neomycin sulfate prevents bacteria from producing essential proteins, leading to their death . This makes neomycin sulfate effective against both gram-positive and gram-negative organisms .

Action Environment

The action of neomycin sulfate can be influenced by environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of neomycin sulfate . Additionally, the pH and ion concentration of the environment can affect the stability and activity of neomycin sulfate . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Neomycin sulfate is active against both gram-positive and gram-negative organisms . It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . This interaction involves enzymes and proteins that are part of the bacterial protein synthesis machinery .

Cellular Effects

Neomycin sulfate exerts various effects on cells. It is known to inhibit protein synthesis, which can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of action of neomycin sulfate involves its binding to bacterial ribosomes . This binding inhibits protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of neomycin sulfate can vary with different dosages in animal models

Metabolic Pathways

Neomycin sulfate is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with bacterial ribosomes, which are crucial enzymes in this pathway

Transport and Distribution

Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small absorbed fraction is rapidly distributed in the tissues

Subcellular Localization

As an antibiotic, it is known to interact with bacterial ribosomes, which are located in the cytoplasm of bacterial cells

Eigenschaften

IUPAC Name |

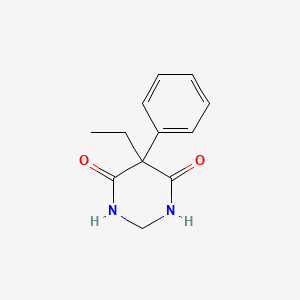

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUARAINLGYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H52N6O25S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4146-30-9 |

Source

|

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

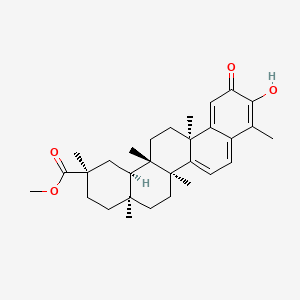

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)